molecular formula C11H11F2IO B8159606 1-((3,3-Difluorocyclobutyl)methoxy)-3-iodobenzene

1-((3,3-Difluorocyclobutyl)methoxy)-3-iodobenzene

Cat. No.: B8159606
M. Wt: 324.11 g/mol
InChI Key: KCEXBOAKYCKGEA-UHFFFAOYSA-N
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Description

1-((3,3-Difluorocyclobutyl)methoxy)-3-iodobenzene is a chemical compound that features a unique combination of a difluorocyclobutyl group and an iodinated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,3-Difluorocyclobutyl)methoxy)-3-iodobenzene typically involves the reaction of 3-iodophenol with 3,3-difluorocyclobutylmethanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an ether linkage between the phenol and the alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((3,3-Difluorocyclobutyl)methoxy)-3-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-((3,3-Difluorocyclobutyl)methoxy)-3-iodobenzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of probes for biological studies.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((3,3-Difluorocyclobutyl)methoxy)-3-iodobenzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the difluorocyclobutyl group can enhance the compound’s stability and binding affinity, while the iodine atom can facilitate its incorporation into larger molecules through coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluorocyclobutylmethanol: A precursor used in the synthesis of 1-((3,3-Difluorocyclobutyl)methoxy)-3-iodobenzene.

    3-Iodophenol: Another precursor used in the synthesis.

    1-(3,3-Difluorocyclobutyl)-N-[(1-methoxycyclopentyl)methyl]methanesulfonamide: A compound with a similar difluorocyclobutyl group but different functional groups.

Uniqueness

This compound is unique due to its combination of a difluorocyclobutyl group and an iodinated benzene ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[(3,3-difluorocyclobutyl)methoxy]-3-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2IO/c12-11(13)5-8(6-11)7-15-10-3-1-2-9(14)4-10/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEXBOAKYCKGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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